molecular formula C4H3BrN2O B3181032 5-Bromo-1H-pyrazole-3-carbaldehyde CAS No. 518357-37-4

5-Bromo-1H-pyrazole-3-carbaldehyde

Cat. No. B3181032
CAS RN: 518357-37-4
M. Wt: 174.98 g/mol
InChI Key: ZUICLPHALGEKIW-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Bromo-1H-pyrazole-3-carbaldehyde, has been a subject of interest in many studies due to their wide range of pharmacological activities . The synthesis methods of pyrazole derivatives are diverse and have been reported over the years .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1H-pyrazole-3-carbaldehyde is C4H3BrN2O . It has a molecular weight of 96.09 g/mol . The InChI string representation of its structure is InChI=1S/C4H3BrN2O/c7-3-4-1-2-5-6-4/h1-3H, (H,5,6) .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-Bromo-1H-pyrazole-3-carbaldehyde, have been known to undergo various chemical reactions. For instance, their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1H-pyrazole-3-carbaldehyde include a molecular weight of 96.09 g/mol, a computed XLogP3-AA of 0, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Multicomponent Reactions (MCRs)

5-Bromo-1H-pyrazole-3-carbaldehyde: and related indole derivatives serve as ideal precursors for the synthesis of active molecules. Multicomponent reactions (MCRs) are sustainable strategies that allow more than two starting materials to combine through covalent bonds, resulting in a single product. Key advantages of MCRs include high yields, operational friendliness, and compliance with green chemistry principles. Researchers have utilized 1H-indole-3-carbaldehyde in MCRs to access complex structures, particularly from 2014 to 2021 .

Organic Synthesis Precursor

In organic synthesis, 5-Bromo-1H-pyrazole-3-carbaldehyde and its derivatives serve as versatile precursors. For instance, brominated trihalomethyl ketones have been employed to synthesize a range of pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazole via cyclization reactions.

Biological Activities

The indole nucleus, to which this compound belongs, exhibits diverse biological activities:

Heterocyclic Derivatives

The inherent functional groups (such as the carbonyl group, CO) in 1H-indole-3-carbaldehyde facilitate C–C and C–N coupling reactions and reductions. Consequently, this compound serves as a precursor for various heterocyclic derivatives, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Scaffold for Drug Design

Researchers explore 1H-indole-3-carbaldehyde and its derivatives as scaffolds for designing pharmaceutically interesting compounds. By modifying the substituents on the indole ring, scientists can create novel structures with potential therapeutic applications .

Other Applications

Beyond the mentioned areas, 5-Bromo-1H-pyrazole-3-carbaldehyde may find use in additional contexts, such as materials science or catalysis. However, further research is needed to fully uncover its potential in these domains.

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, such as 5-bromo-1h-pyrazole-3-carbaldehyde, are often used as precursors in the synthesis of biologically active structures . These structures can interact with a variety of biological targets, depending on the specific functional groups attached to the pyrazole ring .

Mode of Action

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp-32p exchange reactions, as well as energy-dependent and independent calcium uptake . These actions can disrupt normal cellular processes, leading to various downstream effects.

Biochemical Pathways

Pyrazole derivatives are known to participate in multicomponent reactions (mcrs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can lead to the formation of complex molecules with diverse functional groups .

Pharmacokinetics

The compound has a molecular weight of 174983, a density of 20±01 g/cm3, and a boiling point of 3543±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its potential role in inhibiting oxidative phosphorylation and atp-32p exchange reactions, as well as energy-dependent and independent calcium uptake , it can be inferred that the compound may disrupt normal cellular processes and potentially lead to cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1H-pyrazole-3-carbaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. For instance, the compound has a boiling point of 354.3±22.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures but may degrade at higher temperatures.

Future Directions

The future directions in the research of 5-Bromo-1H-pyrazole-3-carbaldehyde and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers in the field of medicinal chemistry .

properties

IUPAC Name

5-bromo-1H-pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUICLPHALGEKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698384
Record name 5-Bromo-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazole-3-carbaldehyde

CAS RN

518357-37-4
Record name 5-Bromo-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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